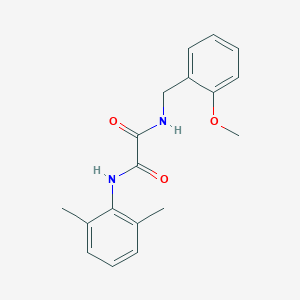

N1-(2,6-dimethylphenyl)-N2-(2-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,6-dimethylphenyl)-N2-(2-methoxybenzyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOX is a synthetic compound that is typically used as a reagent in chemical reactions, and its unique structure has led to its use in various scientific studies. In

Scientific Research Applications

Polymer Synthesis and Characterization

A novel cationic polymer was synthesized using N-[3-(dimethylamino)propyl] methacrylamide and quaternized with o-nitrobenzyl 2-chloroacetate. This polymer, featuring photolabile o-nitrobenzyl carboxymethyl pendant moieties, transforms to a zwitterionic carboxybetaine form upon irradiation at 365 nm. Its applications include DNA condensation and release, and antibacterial activity modulation, as demonstrated in studies involving Escherichia coli (Sobolčiak et al., 2013).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

Research on oxamide derivatives, including N,N′-bis(2-hydroxybenzyl)oxamide and others, focused on their synthesis and structural investigation. These compounds are stabilized by intramolecular three-center hydrogen bonding, with significant implications for their chemical properties and potential applications in various fields, as determined through NMR spectroscopy and X-ray diffraction molecular structures (Martínez-Martínez et al., 1998).

Copper-Catalyzed Chemical Reactions

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide was found to be an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This discovery has implications for the development of new synthetic methodologies, potentially broadening the scope of chemical compounds that can be synthesized efficiently (Chen et al., 2023).

Catalysis in Organic Synthesis

The reactivity of an oxalamide-based carbene was explored, revealing its potential in organic synthesis, including cyclopropanation and complex formation with elements like selenium and rhodium. These findings open up new avenues in the field of organometallic chemistry and catalysis (Braun et al., 2012).

Supramolecular Chemistry

Supramolecular diorganotin(IV) Schiff bases were synthesized and characterized, demonstrating significant bioactivity. These complexes, with their fascinating supramolecular structures and promising antileishmanial, antiurease, antibacterial, and antifungal activities, highlight the potential of oxalamide derivatives in medicinal chemistry and bioinorganic studies (Shujah et al., 2013).

Rhodamine-Based Chemosensor

A rhodamine-based compound was developed as a dual chemosensor for Zn2+ and Al3+ ions, showcasing the versatility of oxalamide derivatives in sensor technology. This compound's distinct excitation and emission wavelengths for different metal ions emphasize its potential in environmental monitoring and analytical chemistry (Roy et al., 2019).

properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-7-6-8-13(2)16(12)20-18(22)17(21)19-11-14-9-4-5-10-15(14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDSUPIOFVWRLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2878993.png)

![1-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2879009.png)

![2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2879010.png)

![3-[(2-ethylpiperidin-1-yl)carbonyl]-7-methyl-N-phenyl-1,8-naphthyridin-4-amine](/img/structure/B2879011.png)